molecular formula C36H43NO6 B12399597 Ebastine-d5 (fumarate)

Ebastine-d5 (fumarate)

Cat. No.: B12399597
M. Wt: 590.8 g/mol
InChI Key: JJUCFZIMLBNQQR-GFILECFBSA-N
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Description

Contextualization of Ebastine (B1671034) as a Second-Generation Histamine (B1213489) H1 Receptor Antagonist in Research

Ebastine is a potent and long-acting second-generation histamine H1 receptor antagonist. drugbank.comresearchgate.net Unlike first-generation antihistamines, ebastine exhibits high selectivity for peripheral H1 receptors and does not significantly cross the blood-brain barrier. wikipedia.orgnih.gov This characteristic results in a low incidence of central nervous system side effects like drowsiness and sedation. wikipedia.orgjiaci.org

Following oral administration, ebastine is rapidly and extensively metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system into its active carboxylic acid metabolite, carebastine (B24193). wikipedia.orgjiaci.orgresearchgate.net In fact, the conversion is so complete that negligible levels of the parent drug are found in plasma. nih.govpopline.org It is this active metabolite, carebastine, that is primarily responsible for the antihistaminic activity observed after taking ebastine. nih.govpopline.org Research has shown that ebastine effectively inhibits histamine-induced reactions and has demonstrated efficacy in managing allergic conditions. drugbank.comjiaci.org

Rationale for Deuterium (B1214612) Labeling (d5) in Drug Metabolism and Analytical Sciences

Deuterium labeling, the process of replacing hydrogen atoms with their stable isotope deuterium, is a powerful technique in pharmaceutical sciences. musechem.comresearchgate.net This substitution can significantly influence a drug's pharmacokinetic properties due to the deuterium kinetic isotope effect (DKIE). researchgate.net The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes. researchgate.net This can lead to a more stable drug molecule with potentially improved pharmacokinetic characteristics. musechem.com

In analytical sciences, deuterium-labeled compounds are invaluable as internal standards for mass spectrometry-based quantification. musechem.com Their chemical behavior is nearly identical to the unlabeled drug, but their increased mass allows them to be distinguished by the mass spectrometer. This enables precise and accurate measurement of the drug's concentration in complex biological samples like plasma and urine. musechem.com

Overview of Ebastine-d5 (fumarate) as a Stable Isotope-Labeled Research Standard

Ebastine-d5 (fumarate) is the fumarate (B1241708) salt of ebastine that has been chemically modified to contain five deuterium atoms. axios-research.combiosotop.com This stable isotope-labeled version of ebastine is primarily used as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of ebastine and its metabolites in biological matrices. ijpsdronline.com

The use of Ebastine-d5 as an internal standard helps to correct for variations in sample preparation and instrument response, leading to more robust and reliable pharmacokinetic data. This is crucial for studies investigating the absorption, distribution, metabolism, and excretion (ADME) of ebastine. The development of sensitive and specific analytical methods using deuterated standards is essential for a thorough understanding of a drug's behavior in the body. tandfonline.comresearchgate.netimpactfactor.org

Interactive Data Table: Properties of Ebastine and Related Compounds

CompoundCAS NumberMolecular FormulaMolar Mass ( g/mol )
Ebastine90729-43-4C₃₂H₃₉NO₂469.669
Carebastine90729-42-3C₃₂H₃₇NO₄503.65
Ebastine-d51216953-13-7C₃₂H₃₄D₅NO₂474.69
Ebastine-d5 (fumarate)1316815-02-7C₃₂H₃₄D₅NO₂·C₄H₄O₄590.76
Hydroxy Ebastine-d51189954-07-1Not AvailableNot Available

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C36H43NO6

Molecular Weight

590.8 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-(4-tert-butylphenyl)-4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]butan-1-one

InChI

InChI=1S/C32H39NO2.C4H4O4/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33-23-20-29(21-24-33)35-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27;5-3(6)1-2-4(7)8/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i4D,6D,7D,11D,12D;

InChI Key

JJUCFZIMLBNQQR-GFILECFBSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)OC3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)C(C)(C)C)[2H])[2H].C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Synthetic Chemistry and Isotopic Labeling Strategies for Ebastine D5 Fumarate

Deuteration Methodologies and Site-Specific Labeling of Ebastine (B1671034) Precursors

The synthesis of Ebastine-d5 requires the strategic introduction of five deuterium (B1214612) atoms onto one of the phenyl rings of the diphenylmethoxy moiety. This site-specific labeling is crucial for its function as an internal standard, ensuring that the label is in a metabolically stable position. The primary method to achieve this is not through direct hydrogen/deuterium exchange on the final Ebastine molecule, but by utilizing a deuterated precursor in the synthesis. google.comassumption.edu

The key deuterated precursor for this synthesis is diphenyl-d5-methanol. The synthesis of this precursor typically starts with a commercially available, heavily deuterated starting material, such as benzene-d6 (B120219). Through a series of reactions, benzene-d6 is converted into the required diphenyl-d5-methanol. This "building block" approach ensures the precise location and high isotopic enrichment of the deuterium atoms.

General strategies for deuteration in medicinal chemistry that can be applied to precursors include:

Reductive Deuteration: Using deuterium-containing reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄). nih.gov

Catalytic H/D Exchange: Employing metal catalysts to facilitate the exchange of hydrogen for deuterium atoms from a deuterium source like D₂O. assumption.eduresearchgate.net

Starting with Deuterated Building Blocks: As is the case for Ebastine-d5, this involves synthesizing the molecule from precursors that already contain deuterium at the desired positions. smolecule.com

For Ebastine-d5, the focus is on the synthesis of a precursor where one phenyl group is perdeuterated. This ensures the d5 label is specifically located on the diphenylmethoxy part of the molecule. caymanchem.comlgcstandards.com

Reaction Pathways for the Incorporation of Five Deuterium Atoms (d5)

The final step in the synthesis of the Ebastine-d5 core structure involves the coupling of two key intermediates. This pathway is analogous to the synthesis of non-deuterated Ebastine. quickcompany.ingoogle.com The reaction involves an etherification between the deuterated precursor and the piperidine-containing fragment.

The primary reaction pathway is as follows:

Reactant 1: 1-[4-(1,1-dimethylethyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one (Compound A). quickcompany.ingoogle.com

Reactant 2: Diphenyl-d5-methanol (Compound B). This precursor carries the five deuterium atoms on one of its phenyl rings.

Reaction: These two compounds are reacted in the presence of a dehydrating agent, such as p-toluenesulfonic acid, and a high-boiling organic solvent like toluene (B28343) or xylene. quickcompany.in The mixture is refluxed to drive the reaction forward, often with continuous removal of water. quickcompany.in

This reaction forms the ether linkage, connecting the d5-labeled diphenylmethoxy group to the 4-position of the piperidine (B6355638) ring, yielding Ebastine-d5.

Table 1: Key Reactants and Conditions for Ebastine-d5 Synthesis

Component Description Role in Synthesis Reference
Compound A 1-[4-(1,1-dimethylethyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-oneThe piperidine-containing backbone of the final molecule. quickcompany.in, google.com
Compound B Diphenyl-d5-methanolThe source of the d5-labeled diphenylmethoxy group. caymanchem.com, lgcstandards.com
Catalyst/Dehydrating Agent p-Toluenesulfonic acid monohydrateFacilitates the etherification reaction by promoting the removal of a water molecule. quickcompany.in
Solvent TolueneHigh-boiling solvent that allows for reflux conditions and azeotropic removal of water. quickcompany.in

Formation and Significance of the Fumarate (B1241708) Salt in Deuterated Synthesis

Following the successful synthesis of the Ebastine-d5 free base, it is converted into its fumarate salt. This is a common practice in pharmaceutical chemistry to improve the properties of the final compound. nih.govmdpi.com The salt is formed by reacting the Ebastine-d5 base with fumaric acid in a suitable organic solvent, such as ethyl acetate (B1210297) or ethanol. nih.govquickcompany.in

The formation of the fumarate salt serves several crucial purposes:

Improved Purity: The process of crystallization during salt formation is an effective purification step, helping to remove unreacted starting materials and by-products, leading to a higher purity final product. nih.gov

Enhanced Stability: Crystalline salts are generally more chemically and physically stable than their amorphous free base counterparts, which is important for long-term storage and handling of research batches.

Better Handling Properties: The resulting crystalline solid is easier to handle, weigh, and formulate compared to potentially oily or amorphous free bases.

The selection of fumaric acid is often based on its ability to form stable, crystalline salts with good solubility and bioavailability characteristics. nih.govmdpi.com

Characterization Techniques for Confirming Deuterium Incorporation and Purity in Research Batches

A rigorous analytical workflow is essential to confirm the successful synthesis, isotopic enrichment, and chemical purity of Ebastine-d5 (fumarate) research batches. A combination of spectroscopic and chromatographic techniques is employed.

Mass Spectrometry (MS): This is the primary technique for confirming the incorporation of deuterium atoms. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the molecule, which will be approximately 5 mass units higher than the non-deuterated Ebastine. MS analysis also determines the isotopic purity by measuring the distribution of different deuterated forms (d0, d1, d2, etc.). lgcstandards.com For Ebastine-d5, a purity of ≥99% deuterated forms (d1-d5) is typically expected. caymanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C NMR (Carbon NMR): Confirms the carbon skeleton of the molecule.

²H NMR (Deuterium NMR): Can be used to directly observe the deuterium nuclei, providing definitive proof of their location in the molecule.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the chemical purity of the compound. lgcstandards.comscbt.com It separates the target compound from any non-deuterated starting materials, by-products, or other impurities. Purity levels are typically required to be greater than 98%. lgcstandards.comscbt.com

Table 2: Analytical Techniques for Characterization of Ebastine-d5 (fumarate)

Technique Purpose Expected Result/Specification Reference
Mass Spectrometry (MS) Confirm mass and isotopic enrichment.Molecular weight consistent with the addition of 5 deuterium atoms. Isotopic purity >99% (d1-d5). caymanchem.com, lgcstandards.com
¹H NMR Confirm chemical structure and site of deuteration.Spectrum conforms to the structure, with diminished signals for one phenyl ring. lgcstandards.com
HPLC Determine chemical purity.Purity >98%. lgcstandards.com, scbt.com
Elemental Analysis Confirm elemental composition.Results for C, H, N, O are within ±0.4% of theoretical values.

Metabolic Pathway Elucidation and Biotransformation Studies Utilizing Ebastine D5 Fumarate

Investigation of Ebastine-d5 Prodrug Metabolism to Deuterated Carebastine (B24193) (d5)

Ebastine (B1671034) is a prodrug, meaning it is pharmacologically inactive until it is metabolized in the body to its active form. researchgate.net In the case of ebastine, the primary active metabolite is carebastine. researchgate.net Studies utilizing Ebastine-d5 (fumarate) are designed to track this critical metabolic activation step. When Ebastine-d5 is administered in research models, the deuterium (B1214612) labels are retained during the conversion to carebastine, resulting in the formation of deuterated carebastine (carebastine-d5).

This process allows for the precise quantification of the conversion rate and extent of metabolism of the prodrug to its active form. By using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can differentiate between the administered Ebastine-d5 and the newly formed carebastine-d5, providing clear insights into the pharmacokinetics of this metabolic activation. The use of a deuterated internal standard is crucial for accurate quantification in such studies. caymanchem.com

Role of Cytochrome P450 Enzymes (e.g., CYP3A4) in Deuterated Ebastine Biotransformation in Research Models

The biotransformation of ebastine is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver. researchgate.net Research has identified CYP3A4 as a key enzyme involved in the metabolism of ebastine. researchgate.netcaymanchem.com Studies using Ebastine-d5 in human liver microsomes and expressed CYP enzyme systems help to confirm and characterize the specific roles of these enzymes.

By incubating Ebastine-d5 with specific CYP isoforms, researchers can determine which enzymes are responsible for its metabolism. For instance, experiments have shown that CYP3A4 is a major catalyst in the N-dealkylation of ebastine. researchgate.net The use of deuterated ebastine in these in vitro systems helps to minimize analytical interference and provides a clear picture of the metabolic capabilities of individual enzymes towards the drug.

Identification and Characterization of Deuterated Metabolites (e.g., Desalkyl Ebastine-d5)

Beyond the primary conversion to carebastine, ebastine undergoes other metabolic transformations. One such pathway involves the N-dealkylation of the piperidine (B6355638) ring, leading to the formation of desalkyl ebastine. When Ebastine-d5 is used as a tracer, this metabolite is detected as Desalkyl Ebastine-d5.

Studies on Hydrolysis, Oxidation, and Conjugation Reactions of Ebastine-d5 in Preclinical Systems

The metabolic journey of a drug often involves a series of chemical reactions, broadly classified into Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. The use of Ebastine-d5 in preclinical systems, such as animal models and in vitro liver preparations, allows for the detailed investigation of these reactions.

Oxidation: As mentioned, the CYP450-mediated oxidation of ebastine is a key metabolic step. Studies with Ebastine-d5 help to pinpoint the sites of oxidation on the molecule and the enzymes involved.

Hydrolysis: While oxidation is a major pathway, hydrolysis can also play a role in the metabolism of certain drugs. Using Ebastine-d5 allows for the sensitive detection of any hydrolytic metabolites that may be formed.

Conjugation: Following Phase I metabolism, the resulting metabolites can undergo Phase II conjugation reactions, where they are coupled with endogenous molecules to facilitate their excretion. Tracing the fate of Ebastine-d5 can reveal the extent and nature of these conjugation reactions.

Application of Deuterated Tracers for Understanding Metabolic Flux and Clearance Mechanisms in Vitro and in Preclinical Species

Deuterated tracers like Ebastine-d5 are invaluable for studying metabolic flux, which is the rate of turnover of molecules through a metabolic pathway. nih.govosti.gov By measuring the rate of appearance of deuterated metabolites over time, researchers can quantify the flux through different metabolic routes. researchgate.net This provides a dynamic view of how the drug is being processed in the body.

Furthermore, these studies are critical for understanding the clearance mechanisms of a drug. Clearance refers to the rate at which a drug is removed from the body. By identifying the major metabolic pathways and the enzymes involved, researchers can predict how the drug will be cleared and how this clearance might be affected by factors such as co-administered drugs or genetic variations in metabolic enzymes. The use of stable isotope tracers in vivo provides a powerful tool for investigating physiological processes in the context of the whole animal. nih.gov

Interactive Data Table: Key Enzymes and Metabolites in Ebastine-d5 Biotransformation

Labeled CompoundKey Enzyme(s)Primary Deuterated MetaboliteSecondary Deuterated Metabolites
Ebastine-d5 (fumarate)CYP3A4, CYP2J2 researchgate.netCarebastine-d5Desalkyl Ebastine-d5, Hydroxyebastine-d5 researchgate.netmedchemexpress.com

Advanced Analytical Methodologies and Bioanalysis Employing Ebastine D5 Fumarate

Utilization of Ebastine-d5 (fumarate) as a Stable Isotope Internal Standard (SIL-IS) in Mass Spectrometry

The use of a stable isotope-labeled internal standard, such as Ebastine-d5 (fumarate), is the preferred approach in quantitative bioanalysis using mass spectrometry. aptochem.comwuxiapptec.com An ideal internal standard co-elutes with the analyte and has a similar extraction recovery and ionization response. aptochem.com By mimicking the behavior of the analyte during sample preparation, chromatographic separation, and detection, SIL-ISs like Ebastine-d5 (fumarate) effectively compensate for variability, leading to enhanced accuracy and precision. nih.govbioanalysis-zone.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development and Validation for Ebastine (B1671034) and Metabolites

LC-MS/MS has emerged as a key platform for the quantification of drugs and metabolites in biological matrices due to its high sensitivity, selectivity, and speed. amsbiopharma.comwuxiapptec.com Several LC-MS/MS methods have been developed and validated for the simultaneous determination of ebastine and its primary active metabolite, carebastine (B24193), in human plasma. nih.govijpsdronline.com

In these methods, Ebastine-d5 or a similar deuterated analog is employed as the internal standard. ijpsdronline.com The process typically involves protein precipitation to extract the analytes and the internal standard from the plasma sample. nih.gov Chromatographic separation is then achieved on a C18 or similar reversed-phase column with a gradient elution using a mobile phase consisting of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous solution with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. nih.govijpsdronline.com

The detection is performed using a triple quadrupole mass spectrometer in the positive ion mode with multiple reaction monitoring (MRM). nih.govnih.gov The MRM transitions are specific for each analyte and the internal standard, ensuring high selectivity. For instance, one study monitored the ion transitions m/z 470.7 → 167.1 for ebastine and m/z 500.6 → 167.1 for carebastine. nih.gov The use of a deuterated internal standard like Ebastine-d6 has been shown to control for variability during extraction and ionization. ijpsdronline.com

Method validation is performed according to regulatory guidelines, such as those from the FDA and ICH, and includes assessment of selectivity, sensitivity, linearity, accuracy, precision, and stability. science.govfda.gov Validated methods have demonstrated good linearity over a specific concentration range, with high accuracy and precision. nih.govijpsdronline.com

Table 1: Example of LC-MS/MS Method Parameters for Ebastine and Carebastine Analysis

ParameterValue
Internal StandardEbastine-d6 ijpsdronline.com
Extraction MethodSolid Phase Extraction ijpsdronline.com
ColumnBDS Hypersil C18, 50 mm × 4.6 mm, 5µm ijpsdronline.com
Mobile PhaseAcetonitrile and 0.1% Formic Acid ijpsdronline.com
Flow Rate0.6 mL/min ijpsdronline.com
Ionization ModePositive Electrospray Ionization (ESI) ijpsdronline.com
DetectionMultiple Reaction Monitoring (MRM) ijpsdronline.com

This table is for illustrative purposes and specific parameters may vary between different validated methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Deuterated Compounds

While LC-MS/MS is more common for the analysis of non-volatile compounds like ebastine, GC-MS is a powerful technique for volatile and semi-volatile compounds. For GC-MS analysis, derivatization is often required to increase the volatility and thermal stability of the analytes. nih.gov

The use of deuterated internal standards is also crucial in GC-MS to ensure accurate quantification. mdpi.com For instance, in the analysis of histamine (B1213489), a biogenic amine, a deuterium-labeled histamine (d4-HA) is used as the internal standard. nih.govmdpi.com The derivatization process, for example with pentafluoropropionic anhydride (B1165640) (PFPA), is applied to both the analyte and the deuterated standard. nih.gov The resulting derivatives are then separated by gas chromatography and detected by mass spectrometry. mdpi.com The retention times of the deuterated and non-deuterated derivatives are very similar, and the mass difference allows for their distinct detection. mdpi.comsemanticscholar.org

Although specific GC-MS applications for Ebastine-d5 (fumarate) are not widely reported, the principles of using deuterated standards in GC-MS for other amine-containing compounds are directly applicable.

Quantification Strategies for Ebastine and its Metabolites in Complex Biological Matrices

The accurate quantification of ebastine and its metabolites in complex biological matrices such as plasma, in vitro enzyme systems, and animal tissues is essential for pharmacokinetic and metabolism studies. nih.govnih.gov The use of a stable isotope-labeled internal standard like Ebastine-d5 (fumarate) is a cornerstone of these quantification strategies. nih.gov

The fundamental approach is isotope dilution mass spectrometry. A known amount of the SIL-IS is added to the biological sample at the beginning of the sample preparation process. bioanalysis-zone.com This "spiked" sample is then subjected to extraction, separation, and detection. Because the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same losses during sample preparation and the same ionization suppression or enhancement in the mass spectrometer. aptochem.comwuxiapptec.com

The concentration of the analyte is determined by calculating the ratio of the analyte's peak area to the internal standard's peak area and comparing this ratio to a calibration curve. epa.gov The calibration curve is generated by analyzing a series of calibration standards containing known concentrations of the analyte and a constant concentration of the internal standard in the same biological matrix. nih.gov

For the analysis of ebastine and its metabolites, such as carebastine, hydroxyebastine, and desalkylebastine, a simultaneous quantification method using LC-MS/MS with an appropriate internal standard (often a deuterated version of the parent drug or a structural analog like terfenadine) is typically employed. nih.gov

Minimizing Matrix Effects and Enhancing Analytical Accuracy with Deuterated Standards

Matrix effects, which are the suppression or enhancement of analyte ionization by co-eluting components from the biological matrix, are a significant challenge in LC-MS/MS bioanalysis. oup.commyadlm.org These effects can lead to inaccurate and imprecise results. oup.com

The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects. oup.comwuxiapptec.com Since the SIL-IS and the analyte co-elute and have the same chemical properties, they are affected by the matrix in the same way. wuxiapptec.com Therefore, the ratio of their signals remains constant, even in the presence of significant ion suppression or enhancement. thermofisher.com

However, it is important to note that in some cases, particularly with deuterium-labeled standards, a slight chromatographic shift can occur between the analyte and the internal standard. oup.commyadlm.org If this shift results in differential matrix effects, the compensation may not be perfect. myadlm.org Despite this, deuterated standards remain the best choice for mitigating matrix effects in most applications. aptochem.com

Role of Ebastine-d5 (fumarate) in Quality Control and Method Validation for Preclinical Bioanalytical Assays

In preclinical bioanalysis, which is often conducted under Good Laboratory Practice (GLP) guidelines, rigorous method validation and ongoing quality control are essential to ensure the integrity of the data. fda.govpharmaron.com Ebastine-d5 (fumarate) plays a vital role in these processes.

During method validation, the performance of the analytical method is thoroughly evaluated. fda.gov Quality control (QC) samples, which are prepared by spiking a known concentration of the analyte and the internal standard into the biological matrix, are used to assess the accuracy and precision of the method. nih.gov The consistent performance of the internal standard is a key indicator of a robust and reliable method. bioanalysis-zone.com

In routine sample analysis, QC samples are included in each analytical run to monitor the performance of the assay. bioanalysis-zone.com The acceptance of an analytical run is often based on the results of these QC samples. The use of a stable isotope-labeled internal standard like Ebastine-d5 (fumarate) helps to ensure that the variability observed in the QC samples is a true reflection of the method's performance and not due to uncompensated matrix effects or other sources of error. bioanalysis-zone.com

Pharmacokinetic and Absorption, Distribution, Metabolism, Excretion Adme Research Using Deuterated Ebastine

Investigation of Isotope Effects on Pharmacokinetic Parameters in Preclinical Animal Models

Detailed studies investigating the kinetic deuterium (B1214612) isotope effect on the pharmacokinetic parameters of Ebastine-d5 (fumarate) in preclinical animal models are crucial for understanding its potential therapeutic advantages. Such studies would typically involve administering the deuterated compound to animal models, such as rats or dogs, and measuring key pharmacokinetic parameters like maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2). These parameters for Ebastine-d5 would then be compared to those of non-deuterated ebastine (B1671034) to quantify the magnitude of the isotope effect. However, specific data tables from such preclinical investigations on Ebastine-d5 are not currently available in the public domain.

Comparative Pharmacokinetic Analysis of Deuterated versus Non-Deuterated Ebastine in Research Settings

A direct comparative analysis of the pharmacokinetics of deuterated and non-deuterated ebastine is a fundamental step in evaluating the potential benefits of deuteration. This research would provide insights into whether the deuterium substitution in Ebastine-d5 leads to a clinically meaningful alteration of its pharmacokinetic profile. While the concept suggests a potential for a longer half-life and increased exposure for the deuterated form, concrete data from head-to-head comparative studies are necessary to confirm these hypotheses. Interactive data tables presenting such comparative data would be highly informative but are contingent on the public release of relevant research findings.

Excretion Pathway Tracing and Mass Balance Studies using Stable Isotope Labeling

Mass balance studies are the gold standard for determining the routes and rates of excretion of a drug and its metabolites. The use of a stable isotope label like deuterium in Ebastine-d5 is ideal for such studies. By tracking the labeled compound and its metabolites in urine, feces, and expired air, researchers can construct a complete picture of how the drug is eliminated from the body. This would clarify the primary routes of excretion for Ebastine-d5 and identify its major metabolic products. As with other aspects of its ADME profile, detailed excretion pathway and mass balance data for Ebastine-d5 (fumarate) are not yet available in published literature.

Mechanistic and Preclinical Pharmacological Investigations with Ebastine D5 Fumarate

In vitro Studies on Receptor Binding Affinity and Selectivity of Deuterated Ebastine (B1671034) and its Metabolites

Detailed in vitro studies specifically comparing the receptor binding affinity and selectivity of Ebastine-d5 and its deuterated metabolites to non-deuterated ebastine are not readily found in the existing scientific literature. However, extensive research on ebastine provides a clear profile of its receptor interactions.

Ebastine is a potent and selective histamine (B1213489) H1 receptor antagonist. nih.gov In vitro binding assays have determined its IC50 value for the histamine H1 receptor to be 45 nM. caymanchem.com The compound demonstrates significant selectivity for the H1 receptor over other receptors, including α1-adrenergic (IC50 = 183 nM), muscarinic M1 (IC50 = 1,100 nM), and M2 (IC50 > 10,000 nM) receptors. caymanchem.com Furthermore, it shows negligible affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors at concentrations of 1 and 10 µM, respectively. caymanchem.com

The primary active metabolite of ebastine, carebastine (B24193), also exhibits potent antihistaminic activity. nih.gov The affinity of ebastine and carebastine for the H1 receptor is a key determinant of their efficacy.

Table 1: In vitro Receptor Binding Affinity of Ebastine

ReceptorIC50 (nM)
Histamine H145
α1-Adrenergic183
Muscarinic M11,100
Muscarinic M2>10,000

This table presents data for the non-deuterated compound, ebastine. Corresponding data for Ebastine-d5 is not currently available in published research.

The process of deuteration, or replacing hydrogen with its heavier isotope deuterium (B1214612), can sometimes influence a drug's metabolic profile and, in some cases, its receptor binding affinity. plos.org Studies on other deuterated compounds have shown that this substitution can alter the strength of hydrogen bonds, which can be critical for ligand-receptor interactions. plos.orgplos.org However, without direct experimental data for Ebastine-d5, it is not possible to conclude whether its receptor binding profile differs from that of ebastine.

Cellular and Molecular Mechanism of Action Studies of Ebastine in the Presence of Deuterated Analogs

Currently, there are no published studies that have utilized Ebastine-d5 as a tool to probe the cellular and molecular mechanisms of action of ebastine or to compare the effects of the deuterated and non-deuterated forms at a cellular level. The understanding of ebastine's mechanism is therefore based entirely on studies with the non-deuterated compound.

Ebastine functions as a second-generation antihistamine, effectively blocking the action of histamine at H1 receptors. nih.gov This antagonism prevents the cascade of allergic symptoms mediated by histamine, such as increased vascular permeability and smooth muscle contraction. nih.gov Beyond its primary antihistaminic effect, ebastine has demonstrated anti-inflammatory properties. In vitro studies have shown that ebastine can inhibit the proliferation of T cells and the production of Th2-type cytokines, such as IL-4 and IL-5, from these cells. caymanchem.com It also reduces T cell migration induced by phytohemagglutinin and decreases the production of pro-inflammatory cytokines like IL-6 and TNF-α by macrophages. caymanchem.com

Preclinical in vivo Studies on Pharmacological Response in Animal Models Using Deuterated Tracers

The use of Ebastine-d5 as a deuterated tracer in pharmacokinetic studies is established. medchemexpress.com This involves administering the deuterated compound and measuring its concentration, along with its metabolites, over time to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug. However, the results of preclinical in vivo studies that specifically assess and compare the pharmacological response (e.g., antihistaminic or anti-inflammatory effects) of Ebastine-d5 to non-deuterated ebastine in animal models are not available in the public domain.

Preclinical studies with non-deuterated ebastine have demonstrated its efficacy in various animal models of allergic response. For example, ebastine has been shown to inhibit histamine-induced and allergen-induced bronchospasm in guinea pigs, with ED50 values of 115 µg/kg and 334 µg/kg, respectively. caymanchem.com It has also been shown to be effective in models of allergic rhinitis and cutaneous anaphylaxis. nih.gov

The rationale for using deuterated tracers is that their physicochemical properties are very similar to the non-deuterated compound, but their increased mass allows them to be distinguished and quantified by mass spectrometry. While this is invaluable for pharmacokinetic analysis, it does not inherently provide information on whether the deuteration affects the pharmacodynamic response. Without head-to-head in vivo studies, any potential differences in the potency or duration of action of Ebastine-d5 compared to ebastine remain speculative.

Investigation of Anti-inflammatory Modulation and Eicosanoid Pathway Interactions in in vitro Systems

While the anti-inflammatory properties of ebastine have been investigated, there is a lack of specific in vitro studies comparing the modulatory effects of Ebastine-d5 and non-deuterated ebastine on inflammatory pathways and eicosanoid production.

Ebastine has been shown to modulate the release of eicosanoids, which are key lipid mediators of inflammation. In vitro studies using dispersed human nasal polyp cells demonstrated that ebastine can inhibit the anti-IgE-induced release of prostaglandin (B15479496) D2 (PGD2) and leukotriene C4/D4 (LTC4/D4). nih.gov The active metabolite, carebastine, was also effective in inhibiting PGD2 release. nih.gov

Table 2: In vitro Inhibition of Eicosanoid Release by Ebastine and Carebastine

CompoundMediator InhibitedIC30 (µmol/L)
EbastineProstaglandin D2 (PGD2)2.57 - 9.6
EbastineLeukotriene C4/D4 (LTC4/D4)2.57 - 9.6
CarebastineProstaglandin D2 (PGD2)8.14

This table presents data for the non-deuterated compound ebastine and its active metabolite. Corresponding data for Ebastine-d5 is not currently available in published research. nih.gov

These findings suggest that part of ebastine's therapeutic benefit may stem from its ability to interfere with the production of these pro-inflammatory molecules. The deuteration in Ebastine-d5 is located on the phenyl ring of the diphenylmethoxy group. caymanchem.com Whether this specific isotopic substitution influences the interaction of the molecule with the enzymes involved in the eicosanoid pathway, such as cyclooxygenases or lipoxygenases, has not been experimentally determined. Such studies would be necessary to ascertain if Ebastine-d5 exhibits a different anti-inflammatory profile compared to ebastine.

Applications in Drug Discovery and Development Research

Utility of Ebastine-d5 (fumarate) in Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how a molecule's chemical structure correlates with its biological activity. researchgate.net The goal is to design new chemical entities with enhanced potency, selectivity, and other desirable functional properties. The use of deuterated analogs like Ebastine-d5 (fumarate) offers a high-precision tool for these investigations.

The replacement of hydrogen with deuterium (B1214612) is the most subtle structural modification possible in a molecule, minimally affecting its size and shape. nih.gov In Ebastine-d5, five hydrogen atoms on one of the phenyl rings are replaced with deuterium. nih.gov This allows researchers to study the impact of altering bond strength at a specific molecular location without introducing significant steric or electronic changes that could complicate the interpretation of results.

The primary application in SAR is to probe the drug-receptor interface. While the KIE is most known for its impact on metabolism, the change in bond vibrational energy from C-H to C-D can also influence non-covalent interactions, such as hydrogen bonding, which are critical for a drug's binding affinity to its target. mdpi.com Research on other deuterated molecules, such as histamine (B1213489), has demonstrated that deuteration can measurably change binding affinities for histamine receptors. nih.govmdpi.com By comparing the binding affinity of Ebastine (B1671034) with Ebastine-d5 for the H1-receptor, researchers can gain a deeper understanding of the forces governing this interaction. A change in affinity would suggest that the deuterated phenyl ring is involved in sensitive interactions within the receptor's binding pocket.

Table 1: Comparative Properties of Ebastine and Ebastine-d5 (fumarate) This table provides a comparison of the basic chemical properties of the parent compound Ebastine and its deuterated analog.

Property Ebastine Ebastine-d5 (fumarate)
Parent Compound Molecular Formula C₃₂H₃₉NO₂ C₃₂H₃₄D₅NO₂
Fumarate (B1241708) Salt Molecular Formula C₃₆H₄₃NO₆ C₃₆H₃₈D₅NO₆ nih.gov
Parent Compound Molecular Weight 469.66 g/mol 474.70 g/mol
Fumarate Salt Molecular Weight 585.72 g/mol 590.75 g/mol nih.gov
Key Structural Difference Standard hydrogen atoms Five deuterium atoms on one phenyl ring nih.gov

Integration of Deuterated Analog Research in Early-Stage Drug Candidate Evaluation

In the early stages of drug development, a primary goal is to optimize the pharmacokinetic profile of a lead compound. Deuterated analogs are increasingly integrated into this phase to assess and improve metabolic stability. nih.gov The C-D bond is stronger than the C-H bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes, which are central to the metabolism of many drugs. nih.gov

This resistance to metabolism can lead to several potential improvements in a drug candidate's profile:

Reduced Systemic Clearance: A slower rate of metabolism can decrease how quickly the drug is cleared from the body. juniperpublishers.com

Prolonged Half-Life: By reducing clearance, the drug remains in circulation for a longer period. informaticsjournals.co.in

By synthesizing a deuterated version of a lead compound, such as Ebastine-d5, researchers can conduct early in vitro experiments using systems like liver microsomes to quickly determine if deuteration improves metabolic stability. umich.edu For instance, comparing the rate at which Ebastine and Ebastine-d5 are metabolized by human liver microsomes can provide a direct measure of the kinetic isotope effect. If the deuterated version shows significantly greater stability, it suggests that this metabolic pathway is a "soft spot" and that deuteration is a viable strategy for improving the drug's pharmacokinetic properties. nih.gov This approach allows for the early identification of more robust drug candidates, saving time and resources before advancing to more complex studies.

Table 2: Illustrative Research Data on Metabolic Stability of a Hypothetical Drug and its Deuterated Analog This table illustrates the principle of how deuteration can enhance metabolic stability in an in vitro research setting, based on findings from studies on compounds like amlexanox. umich.edu

Compound Test System Result (t½, min) Interpretation
Drug X (Parent) Human Liver Microsomes 25 Moderate rate of metabolism.
Drug X-d (Deuterated) Human Liver Microsomes >60 Significantly slower metabolism due to KIE.

Contribution of Deuterated Compounds to Understanding Drug-Drug Interactions at a Metabolic Level in Research Systems

Understanding the potential for drug-drug interactions (DDIs) is a critical aspect of drug development. Many DDIs occur at the metabolic level, where one drug inhibits or induces the enzymes responsible for another drug's clearance. drugbank.com Ebastine, for example, is known to be metabolized by CYP450 enzymes, and its co-administration with potent inhibitors of these enzymes, such as ketoconazole, has been studied. researchgate.net

Deuterated compounds like Ebastine-d5 serve as invaluable mechanistic probes in research systems to dissect these interactions. By selectively slowing down one metabolic pathway through deuteration, researchers can investigate its relative importance and uncover alternative routes. This phenomenon is known as "metabolic shunting." juniperpublishers.comnih.gov

For example, if the primary metabolic pathway of Ebastine is blocked by a co-administered inhibitor, the body may compensate by using secondary metabolic pathways. In a research setting, comparing the metabolic fate of Ebastine and Ebastine-d5 in the presence of a CYP450 inhibitor can illuminate this process. If the deuteration in Ebastine-d5 already slows the primary pathway, its metabolic profile might be less affected by the inhibitor compared to the non-deuterated parent drug. Conversely, observing the new metabolites that form can help identify the secondary pathways involved in metabolic shunting. This detailed understanding helps researchers build more accurate models to predict how a drug will behave in a complex biological system and anticipate potential DDIs. juniperpublishers.com

Table 3: Conceptual Research Model for Studying Metabolic Shunting and DDIs This table presents a conceptual framework for how Ebastine-d5 could be used in a research setting to investigate the effects of a CYP450 inhibitor on its metabolic pathways.

Compound Condition Metabolite A (%) (Primary Pathway) Metabolite B (%) (Secondary Pathway) Metabolite C (%) (Secondary Pathway)
Ebastine Control (No Inhibitor) 80 15 5
Ebastine + CYP450 Inhibitor 20 60 20
Ebastine-d5 Control (No Inhibitor) 40 45 15
Ebastine-d5 + CYP450 Inhibitor 15 60 25

Future Directions and Emerging Research Avenues for Deuterated Compounds in Pharmaceutical Sciences

Advancements in Deuterium (B1214612) Labeling Technologies and Their Impact on Drug Research

The synthesis of deuterated compounds has been a cornerstone of medicinal chemistry for decades, primarily for their use as internal standards in analytical studies. However, the growing interest in developing deuterated drugs with improved pharmacokinetic profiles has spurred advancements in labeling technologies. science.govresearchgate.net The synthesis of Ebastine-d5 (fumarate), where five hydrogen atoms on one of the phenyl rings are replaced by deuterium, is a practical application of these labeling methods. nih.gov

Future advancements in deuterium labeling are expected to focus on several key areas that will directly impact the research and development of compounds like Ebastine-d5 (fumarate). These include the development of more efficient and site-selective deuteration methods. Such technologies will enable the precise placement of deuterium atoms at various molecular positions, allowing for a more nuanced modulation of metabolic pathways. Furthermore, there is a significant push towards making these labeling processes more scalable and cost-effective, which is crucial for the transition of deuterated compounds from laboratory-scale research to large-scale pharmaceutical production. The continued development of these technologies will not only facilitate the synthesis of existing compounds like Ebastine-d5 (fumarate) but also open the door to novel deuterated molecules with enhanced therapeutic properties.

Expanding the Scope of Stable Isotope Tracer Applications in Systems Biology and Metabolomics Research

Stable isotope tracers are invaluable tools in systems biology and metabolomics, allowing researchers to track the metabolic fate of molecules within complex biological systems. nih.govmdpi.com While Ebastine-d5 (fumarate) is currently utilized as an internal standard for quantifying ebastine (B1671034) in biological samples, its potential as a stable isotope tracer in broader research applications is a significant area for future exploration. caymanchem.comaxios-research.com

The use of Ebastine-d5 (fumarate) as a tracer could provide profound insights into the absorption, distribution, metabolism, and excretion (ADME) of ebastine. By administering Ebastine-d5 (fumarate) and tracking its metabolic transformation, researchers could identify and quantify its metabolites with high precision using mass spectrometry. This approach would allow for a detailed mapping of the metabolic pathways involved and could reveal previously unknown biotransformation products. Such studies are fundamental to understanding the complete metabolic profile of a drug, which is a critical aspect of drug development and regulatory approval. The application of stable isotope-resolved metabolomics with compounds like Ebastine-d5 (fumarate) holds the promise of delivering a more comprehensive understanding of drug behavior in vivo. researchgate.netbiorxiv.org

Methodological Innovations in Bioanalytical Characterization of Deuterated Pharmaceuticals

A significant methodological innovation in the bioanalytical characterization of pharmaceuticals has been the use of deuterated internal standards in conjunction with liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). caymanchem.com Ebastine-d5 (fumarate) is a prime example of a compound designed for this purpose. axios-research.com Its use as an internal standard enhances the accuracy and precision of quantitative bioanalysis of ebastine in various biological matrices.

The key advantage of using a deuterated internal standard like Ebastine-d5 (fumarate) is that it shares nearly identical physicochemical properties with the non-deuterated analyte, ebastine. This results in similar extraction recovery and chromatographic retention times, while its different mass allows for distinct detection by the mass spectrometer. This co-elution minimizes variability in sample preparation and analysis, leading to more reliable and robust bioanalytical methods. Future innovations in this area may involve the development of even more sophisticated analytical techniques that can leverage the unique properties of deuterated standards to achieve lower detection limits and higher throughput in clinical and research settings.

Potential for Deuterated Compounds in Understanding Enzyme Kinetics and Reaction Mechanisms in Vitro

Deuterated compounds are powerful probes for investigating enzyme kinetics and reaction mechanisms due to the kinetic isotope effect (KIE). The replacement of a hydrogen atom with a deuterium atom at a site of enzymatic transformation can lead to a slower reaction rate. By measuring this change, researchers can gain insights into the rate-determining steps of a reaction and the nature of the transition state.

Ebastine is known to be metabolized by the cytochrome P450 (CYP) family of enzymes, particularly CYP3A4. caymanchem.com While specific studies utilizing Ebastine-d5 (fumarate) to investigate the kinetics of these enzymes have not been widely published, its potential in this area is substantial. In vitro studies using Ebastine-d5 (fumarate) could be designed to measure the KIE on its metabolism by CYP3A4. The magnitude of the observed KIE would provide valuable information about whether the cleavage of the C-H bond on the phenyl ring is a rate-limiting step in the metabolic process. Such studies would contribute to a more fundamental understanding of how ebastine and similar compounds are processed in the body, which can inform the design of future drugs with optimized metabolic stability.

Q & A

Q. What analytical methods are recommended for characterizing the structural integrity and purity of Ebastine-d5 (fumarate) in synthetic workflows?

To ensure accurate characterization, use a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H-NMR and 13C^{13}C-NMR) and high-resolution mass spectrometry (HRMS) to confirm molecular structure and isotopic labeling. Purity should be assessed via reverse-phase HPLC with UV detection, using a C18 column and gradient elution. Cross-validate results with differential scanning calorimetry (DSC) for crystallinity analysis and X-ray diffraction (XRD) for polymorph identification .

Q. How should researchers design experiments to evaluate the pharmacokinetic (PK) stability of Ebastine-d5 (fumarate) compared to its non-deuterated analog?

Use a controlled in vitro model (e.g., liver microsomes or hepatocytes) to compare metabolic stability. Employ LC-MS/MS for quantification, ensuring deuterium retention is monitored at specific metabolic hotspots (e.g., benzylic positions). Include positive controls (non-deuterated Ebastine) and negative controls (solvent-only) to isolate isotopic effects. Statistical analysis should account for batch-to-batch variability using ANOVA with post-hoc Tukey tests .

Q. What protocols ensure reproducibility in synthesizing Ebastine-d5 (fumarate) for multi-institutional studies?

Document reaction conditions (temperature, solvent ratios, catalyst loading) in triplicate and provide detailed supplementary materials, including raw NMR spectra and chromatograms. Use standardized deuterium sources (e.g., D2_2O or deuterated reagents from certified suppliers) to minimize isotopic variability. Share synthetic protocols via open-access repositories with digital object identifiers (DOIs) for transparency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of Ebastine-d5 (fumarate) across different assay platforms?

Perform a meta-analysis of existing data, stratifying results by assay type (e.g., radioligand binding vs. surface plasmon resonance). Control for variables such as buffer pH, temperature, and protein source (recombinant vs. native). Use Bland-Altman plots to assess systematic bias and employ molecular dynamics simulations to explore conformational changes induced by isotopic substitution .

Q. What experimental frameworks are suitable for investigating the isotopic effect of deuterium in Ebastine-d5 (fumarate) on histamine H1 receptor antagonism?

Design a dual-armed study:

  • Arm 1 : Compare deuterated and non-deuterated compounds in vitro using fluorescence-based calcium flux assays.
  • Arm 2 : Conduct in vivo PK/PD studies in murine models, measuring receptor occupancy via positron emission tomography (PET) with 18F^{18}F-labeled ligands. Apply kinetic isotope effect (KIE) calculations to quantify differences in binding kinetics and metabolic half-life .

Q. How should researchers integrate omics data (e.g., transcriptomics, proteomics) to elucidate off-target effects of Ebastine-d5 (fumarate)?

Leverage connectivity mapping (e.g., LINCS L1000 database) to identify gene-expression signatures correlated with Ebastine-d5 exposure. Validate findings using CRISPR-Cas9 knockout models for candidate genes. Apply pathway enrichment analysis (e.g., Gene Ontology, KEGG) to prioritize biologically relevant off-target pathways. Ensure raw omics datasets are deposited in public repositories (e.g., GEO, PRIDE) with FAIR (Findable, Accessible, Interoperable, Reusable) compliance .

Methodological Best Practices

Q. What statistical approaches are critical for analyzing dose-response relationships in Ebastine-d5 (fumarate) studies?

Use nonlinear regression models (e.g., log-logistic or Hill equations) to calculate EC50_{50}/IC50_{50} values. Report 95% confidence intervals and assess goodness-of-fit via residual plots. For small sample sizes, apply bootstrapping to mitigate type I/II errors. Avoid dichotomizing results as "significant/non-significant" without reporting exact p-values .

Q. How can researchers address ethical and regulatory challenges in preclinical studies involving deuterated compounds?

  • Ethics : Justify deuterium use in animal models by demonstrating reduced metabolite toxicity or enhanced efficacy.
  • Regulatory Compliance : Align with OECD Test Guidelines for chemical safety assessment (e.g., TG 423 for acute oral toxicity). Include deuterium-specific stability data in Investigational New Drug (IND) applications .

Data Reporting Standards

Q. What metadata is essential for sharing NMR and mass spectrometry data of Ebastine-d5 (fumarate)?

Include instrument parameters (e.g., magnetic field strength, ionization mode), solvent peaks (for NMR), and calibration standards (for MS). Adopt the mzML format for mass spectra and JCAMP-DX for NMR data. Annotate isotopic patterns explicitly to distinguish deuterium incorporation from background noise .

Q. How should contradictory in vivo/in vitro findings be discussed in manuscripts?

Frame discrepancies through mechanistic hypotheses (e.g., protein binding differences, tissue-specific metabolism). Use funnel plots to assess publication bias in literature reviews. Provide supplemental tables comparing experimental conditions across studies to identify confounding factors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.